Home > Products > Screening Compounds P44616 > Methylnaphthidate Hydrochloride
Methylnaphthidate Hydrochloride - 219915-69-2

Methylnaphthidate Hydrochloride

Catalog Number: EVT-1470242
CAS Number: 219915-69-2
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.829
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-threo-Methylnaphthidate (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Source and Classification

Methylnaphthidate Hydrochloride is categorized under stimulant drugs and is known by its Chemical Abstracts Service number 219915-69-2. Its molecular formula is C18H21NO2HClC_{18}H_{21}NO_2\cdot HCl with a molecular weight of approximately 319.83 g/mol . The compound is classified as a piperidine derivative, which enhances its pharmacological activity compared to other stimulants.

Synthesis Analysis

Methods and Technical Details

The synthesis of Methylnaphthidate Hydrochloride typically involves several key steps:

  1. Esterification: The process begins with the esterification of 2-naphthylacetic acid with methanol in the presence of a strong acid catalyst, yielding methyl 2-naphthylacetate.
  2. Reaction with Piperidine: The next step involves reacting the ester intermediate with piperidine. This reaction requires specific conditions to ensure optimal yield and purity.
  3. Formation of Hydrochloride Salt: Finally, the methylnaphthidate product is converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .
Chemical Reactions Analysis

Reactions and Technical Details

Methylnaphthidate Hydrochloride undergoes various chemical reactions, including:

  • Oxidation: Under strong oxidizing conditions, it can form naphthoquinone derivatives.
  • Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
  • Substitution: Nucleophilic substitution at the ester group can yield various derivatives, often utilizing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction .

These reactions are significant for modifying the compound for specific research applications or therapeutic uses.

Mechanism of Action

Process and Data

Methylnaphthidate Hydrochloride functions primarily as a dopamine reuptake inhibitor. Its mechanism involves:

  1. Inhibition of Dopamine Transporters: By blocking dopamine transporters in the brain, it increases dopamine levels in synaptic clefts, enhancing neurotransmission.
  2. Effects on Neurotransmitter Levels: Similar to its analog Methylphenidate, it alters intra- and extracellular levels of neurotransmitters, particularly in dopamine-rich areas such as the prefrontal cortex .

Research indicates that low doses can selectively activate neurotransmission pathways, potentially improving cognitive functions while minimizing side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methylnaphthidate Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form.
  • Stability: Requires proper storage conditions (around +5°C) to maintain stability over time .

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

Methylnaphthidate Hydrochloride has several applications in scientific research:

  • Neuroscience Studies: Used to investigate dopamine-related pathways and disorders such as Attention Deficit Hyperactivity Disorder (ADHD).
  • Pharmacological Research: Explored for its potential therapeutic effects due to its potent stimulant properties.
  • Comparative Studies: Often compared with other stimulants like Methylphenidate to evaluate efficacy and safety profiles in clinical settings .

The ongoing research into Methylnaphthidate Hydrochloride highlights its significance in pharmacology and neuroscience, providing insights into treatment strategies for various neurological conditions.

Introduction to Methylnaphthidate Hydrochloride

Chemical Nomenclature and Synonyms

Methylphenidate hydrochloride’s systematic name is methyl phenyl(piperidin-2-yl)acetate hydrochloride. This reflects its core structure: a piperidine ring linked to a phenylacetate group via an alpha carbon, esterified with methanol. The hydrochloride salt form enhances stability and water solubility (>100 mg/mL at 20°C) [8]. Key identifiers include:

  • CAS Registry Number: 298-59-9 (hydrochloride salt)
  • Molecular Formula: C₁₄H₁₉NO₂·HCl
  • Molecular Weight: 269.8 g/mol
  • IUPAC Name: Methyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Table 1: Synonyms and Trade Names of Methylphenidate Hydrochloride

Chemical SynonymsTrade NamesManufacturers
α-Phenyl-2-piperidineacetic acid methyl ester hydrochlorideRitalin®Novartis
Methyl phenidylacetate hydrochlorideConcerta®Janssen Pharmaceuticals
Methylphenidate HClDaytrana®Noven Pharmaceuticals
Methyl phenidate hydrochlorideFocalin®Novartis
Ritalin hydrochlorideMetadate® CDUCB/Kremers Urban

The compound’s stereochemistry is critical: commercial formulations primarily contain the pharmacologically active d-threo-enantiomer, though early versions used racemic mixtures. The d-enantiomer exhibits 5–38-fold greater affinity for dopamine transporters than the l-form, underpinning its clinical efficacy [1] [5].

Historical Development and Discovery

The synthesis of methylphenidate was first reported in 1944 by chemist Leandro Panizzon, who sought novel stimulants for Ciba (now Novartis). Patented in 1954, the compound was initially marketed as Ritalin—named after Panizzon’s wife, Marguerite ("Rita"), who used it during tennis matches for its performance-enhancing effects. Early indications (1957) included chronic fatigue, depression, and narcolepsy, but not ADHD [7] [9].

Key milestones in its development include:

  • 1955: Ritalin® launched for psychiatric conditions like depression.
  • 1963: C. Keith Conners published the first study demonstrating methylphenidate’s efficacy in "emotionally disturbed children," catalyzing ADHD research [7].
  • 1980s: Introduction of sustained-release tablets (e.g., Ritalin-SR®) addressed the short half-life (2–3 hours) of immediate-release formulations [1].
  • 2000s: Advanced delivery systems emerged:
  • Concerta®: Osmotic-controlled release oral delivery system (OROS®) enabling once-daily dosing [6].
  • Daytrana®: Transdermal patch (2006) bypassing first-pass metabolism and allowing customized wear times [5].
  • 2002: FDA approval of Focalin® (dexmethylphenidate), containing only the active d-threo-enantiomer [1] [5].

Table 2: Key Historical Events in Methylphenidate Development

YearEventSignificance
1944Panizzon synthesizes methylphenidate at CibaFirst chemical creation of the compound
1954Ciba patents methylphenidateCommercial protection secured
1955Ritalin® launched for psychiatric disordersInitial clinical application
1963Conners’ study on methylphenidate in childrenEstablished behavioral benefits in ADHD
2000Concerta® (OROS® technology) approvedPioneered 12-hour duration with once-daily dosing
2006Daytrana® patch approvedFirst non-oral ADHD stimulant; enabled dose titration via wear time

Regulatory Classification and Legal Status Overview

Methylphenidate hydrochloride is classified as a Schedule II controlled substance in the United States under the Controlled Substances Act, indicating a "high potential for abuse" and "severe psychological or physical dependence" [8]. Globally, it falls under similar restrictions:

  • United Nations: Listed in Schedule II of the Convention on Psychotropic Substances (1971).
  • European Union: Classified as a "narcotic" under strict prescribing controls.

Regulatory scrutiny extends to bioequivalence standards for generics. In 2014, the FDA revoked therapeutic equivalence (TE) ratings for Mallinckrodt and Kudco’s generic Concerta® tablets after studies showed slower drug release (7–12 hours post-dose) compared to the reference product. Products were downgraded from AB (therapeutically equivalent) to BX (insufficient evidence of equivalence), restricting automatic pharmacy substitution [6].

The World Health Organization (WHO) has debated methylphenidate’s inclusion in the Essential Medicines List (EML). Rejections in 2019 and 2021 cited efficacy and safety uncertainties, though the 2023 Mental Health Gap Action Programme recommended it for ADHD in children ≥6 years [1]. In 2024, the American Academy of Pediatrics and European Society for Child and Adolescent Psychiatry endorsed EML inclusion, reflecting ongoing reevaluation of its risk-benefit profile [1].

Table 3: Regulatory Status of Methylphenidate Formulations

Formulation TypeRegulatory StatusKey Considerations
Immediate-release (e.g., Ritalin®)Schedule II globally; DEA production quotas limit annual manufacturingHigh intranasal abuse potential due to rapid peak plasma levels (1–2 hours)
Extended-release (e.g., Concerta®)Schedule II; FDA requires comparative pharmacokinetic studies for genericsGeneric versions must demonstrate equivalent AUC and Cmax to reference
Transdermal (Daytrana®)Schedule II; unique pediatric safety monitoring for skin sensitization50% drug remains in discarded patch, posing accidental exposure/diversion risks [5]
Prodrug (e.g., Azstarys®)Schedule II; lower intranasal abuse potential due to requiring enzymatic activationSerdexmethylphenidate component delays psychoactive effects

Properties

CAS Number

219915-69-2

Product Name

Methylnaphthidate Hydrochloride

IUPAC Name

methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride

Molecular Formula

C18H22ClNO2

Molecular Weight

319.829

InChI

InChI=1S/C18H21NO2.ClH/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15;/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3;1H/t16-,17-;/m1./s1

InChI Key

JASHBICTXRCLDI-GBNZRNLASA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl

Synonyms

HDMP-28

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.